![molecular formula C24H22N2O2 B4772773 N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzamide](/img/structure/B4772773.png)
N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzamide
Übersicht
Beschreibung
N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzamide, also known as JNJ-5207852, is a small molecule inhibitor that has shown potential in treating various diseases.
Wirkmechanismus
N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP activity leads to the accumulation of DNA damage and cell death in cancer cells. In addition, PARP inhibition has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects
N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for improved potency and selectivity. It has also been shown to have low toxicity in animal models. However, one limitation of N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzamide is that it may not be effective in all cancer types or in all stages of cancer.
Zukünftige Richtungen
There are several future directions for research on N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzamide. One direction is to improve the potency and selectivity of the compound for PARP inhibition. Another direction is to investigate the potential of N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzamide as a treatment for other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosing and administration of N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzamide in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methylphenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-11-12-20(15-22(17)25-23(27)19-8-3-2-4-9-19)24(28)26-14-13-18-7-5-6-10-21(18)16-26/h2-12,15H,13-14,16H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOLXKMAFFASEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-methylphenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.